Globulol

概要

説明

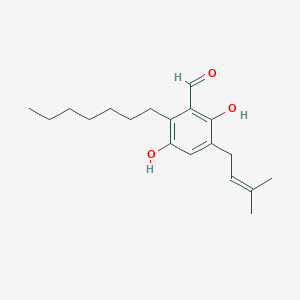

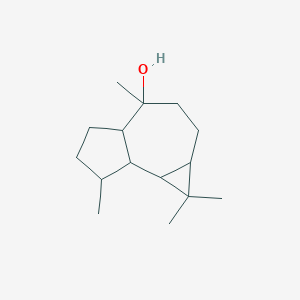

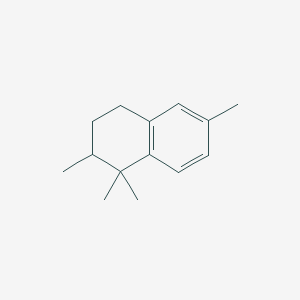

Globulol is a sesquiterpenoid alcohol with the molecular formula C15H26O. It is a naturally occurring compound found in the essential oils of various plants, particularly in the Eucalyptus species. This compound is known for its distinctive woody and earthy aroma and is often used in the fragrance and flavor industries. Its chemical structure consists of a decahydro-1H-cyclopropa[e]azulen-4-ol skeleton, which contributes to its unique properties .

準備方法

Synthetic Routes and Reaction Conditions

Globulol can be synthesized through various methods, including the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenoids. The cyclization process involves the formation of a cyclopropane ring, followed by a series of rearrangements and reductions to yield this compound. The reaction conditions typically require the presence of a Lewis acid catalyst, such as aluminum chloride, and a suitable solvent, such as dichloromethane .

Industrial Production Methods

Industrial production of this compound primarily involves the extraction of essential oils from Eucalyptus species. The essential oils are obtained through steam distillation or hydro-distillation of the leaves, branch tips, and fruits of the Eucalyptus tree. The extracted oils are then subjected to fractional distillation to isolate this compound and other sesquiterpenoids .

化学反応の分析

Types of Reactions

Globulol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific applications.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form globulone, a ketone derivative.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst to yield dihydrothis compound.

Major Products Formed

Oxidation: Globulone

Reduction: Dihydrothis compound

Substitution: Halogenated this compound derivatives

科学的研究の応用

Globulol has a wide range of scientific research applications due to its unique chemical properties and biological activities. Some of the key applications include:

Chemistry: this compound is used as a starting material for the synthesis of various sesquiterpenoid derivatives. Its unique structure makes it an interesting compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound is studied for its antimicrobial, antifungal, and antioxidant properties.

Medicine: this compound is investigated for its potential therapeutic applications, including its anti-inflammatory and anticancer activities.

作用機序

The mechanism of action of globulol involves its interaction with various molecular targets and pathways. In antimicrobial applications, this compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death. Its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In anticancer applications, this compound induces apoptosis in cancer cells by activating caspase enzymes and modulating signaling pathways involved in cell proliferation and survival .

類似化合物との比較

Globulol is structurally similar to other sesquiterpenoids, such as ledol, epithis compound, and eudesmol. it is unique in its specific arrangement of functional groups and its distinctive aroma.

Similar Compounds

Ledol: Another sesquiterpenoid alcohol with similar biological activities but a different structural arrangement.

Epithis compound: A stereoisomer of this compound with similar chemical properties but different spatial configuration.

This compound’s unique structure and properties make it a valuable compound for various scientific and industrial applications, distinguishing it from other similar sesquiterpenoids.

特性

IUPAC Name |

1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-9-5-6-10-12(9)13-11(14(13,2)3)7-8-15(10,4)16/h9-13,16H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXPYQRXGNDJFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C1C3C(C3(C)C)CCC2(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862176 | |

| Record name | 1,1,4,7-Tetramethyldecahydro-1H-cyclopropa[e]azulen-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Globulol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

293.00 to 294.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | Globulol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

489-41-8 | |

| Record name | Globulol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Globulol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

88.5 °C | |

| Record name | Globulol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of globulol?

A1: this compound has the molecular formula C15H26O and a molecular weight of 222.37 g/mol. []

Q2: How is the structure of this compound determined?

A2: Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for elucidating the structure of this compound. One study revised the 13C NMR spectral assignments of (+)-globulol isolated from various liverwort species. [] Two-dimensional NMR techniques have also been used to achieve complete 1H and 13C NMR spectral assignments for this compound and other aromadendrane derivatives. []

Q3: Does this compound exhibit any biological activity?

A3: Research indicates that this compound possesses several biological activities, including antimicrobial, sedative, anesthetic, and antioxidant properties.

Q4: What is the mechanism behind the antimicrobial activity of this compound?

A4: While the exact mechanism remains unclear, studies demonstrate the effectiveness of this compound against various microorganisms. One study found that this compound isolated from Eucalyptus globulus fruits inhibited the mycelial growth of several plant pathogenic fungi, including Alternaria solani and Fusarium species. [] Another study found that essential oils from Iryanthera ulei leaves, rich in this compound and other sesquiterpenes, exhibited significant bactericidal activity against Staphylococcus aureus. []

Q5: What about the antioxidant properties of this compound?

A6: this compound exhibits antioxidant activity, as demonstrated by its ability to scavenge DPPH radicals and inhibit crocin bleaching. A study on Schinus areira essential oil and its isolated component, this compound, showed significant antioxidant activity for both, with this compound demonstrating greater potency in scavenging DPPH radicals. []

Q6: Can this compound be used to control insect populations?

A7: Research suggests that this compound plays a role in insect-plant and insect-fungi interactions. One study investigated the binding of this compound to the chemosensory protein SnitCSP4 from the wood-boring wasp Sirex nitobei. The results suggested that SnitCSP4 binds strongly to this compound, indicating its potential role in the wasp's recognition of its symbiotic fungus. [] This finding highlights this compound's potential in developing novel pest control strategies. Another study focusing on Sirex noctilio, a woodwasp pest, showed through computational analysis that the male-specific odorant-binding protein (SnocOBP7) binds strongly to (−)-globulol, a symbiotic fungal volatile. [] This interaction suggests a potential role of this compound in the insect's mating and host-seeking behavior, further solidifying its potential for pest control applications.

Q7: How do wildfires affect the presence of this compound in the environment?

A8: Wildfires significantly alter the composition of topsoil organic matter, including the presence of specific biomarkers like this compound. A study on Mediterranean eucalypt stands revealed that wildfires caused a decrease in terpenoids such as epithis compound, ledol, and this compound, which are characteristic of Eucalyptus globulus. This suggests that wildfires can influence the presence and abundance of these compounds in the environment. []

Q8: Does this compound have any applications beyond potential pharmaceutical uses?

A9: this compound's ability to bind to cyclodextrin makes it a potential candidate for enhancing the performance of paper as an essential oil carrier. One study showed that crosslinking surface-sizing starch with cyclodextrin units, particularly β-cyclodextrin, improved the retention of volatile compounds like those found in Eucalyptus globulus essential oil, which contains this compound. This modification enhanced the paper's ability to act as a carrier for essential oils, offering possibilities for applications in packaging and other fields. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1R,2R)-2-(Aminomethyl)cyclobutyl]methylamine](/img/structure/B158434.png)